Ethyl 2-(5-chlorothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 2-(5-chlorothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule characterized by a fused tetrahydrothienopyridine core, a 5-chlorothiophene-2-carboxamido substituent, and a carboxylate ester moiety. The 6-methyl group on the tetrahydrothienopyridine ring likely influences conformational stability, while the 5-chloro substituent on the thiophene ring may modulate electronic properties and receptor interactions.
Properties
IUPAC Name |
ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2.ClH/c1-3-22-16(21)13-9-6-7-19(2)8-11(9)24-15(13)18-14(20)10-4-5-12(17)23-10;/h4-5H,3,6-8H2,1-2H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVAMNNCKONTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(S3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(5-chlorothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects based on available research findings.
Structural Characteristics
This compound belongs to the class of thiophene derivatives and features a unique structure characterized by:
- A thiophene ring with a chlorine substituent.
- An amide functional group .
- A tetrahydrothieno[2,3-c]pyridine moiety.
The molecular formula is with a molecular weight of 421.35 g/mol .
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic pathways. The general approach includes:
- Formation of the thiophene ring through cyclization reactions.
- Introduction of the amide group via acylation techniques.
- Carboxylation to achieve the final structure.
These steps highlight the complexity involved in synthesizing this compound, which is essential for its biological activity .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been tested against breast and lung cancer cells, demonstrating significant cytotoxic effects .
- Antimicrobial Effects : Preliminary investigations suggest that it possesses antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes .
- Enzyme Inhibition : Interaction studies reveal that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological effects of this compound:
-
Apoptosis Induction in Cancer Cells :
- A study involving human breast cancer cell lines indicated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
- The IC50 values varied among different cell lines, suggesting selective cytotoxicity.
-
Antimicrobial Activity :
- A series of tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited growth at concentrations ranging from 10 to 100 µg/mL.
- The mechanism was hypothesized to involve membrane disruption and interference with cellular processes.
-
Enzyme Interaction Studies :
- In vitro assays demonstrated that this compound could inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and pain pathways.
- The inhibition constants (Ki) were determined to be in the low micromolar range, indicating potent activity.
Comparative Analysis
The following table summarizes the biological activities compared to other similar thiophene derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Strong |
| Ethyl 2-amino-4-thiophenecarboxamide | Moderate | Low | Moderate |
| Ethyl 5-chlorothiophene-2-carboxylate | Low | High | Weak |
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to three analogs with distinct substituents and biological activities:
Key Differences and Implications
Thiophene vs. Furan Substituents: The 5-chlorothiophene in the target compound provides greater electron richness and lipophilicity compared to the furan analog (). Furan’s oxygen atom introduces polarity, which may reduce passive diffusion across membranes .
Ester vs. Carboxamide Functional Groups: The carboxylate ester in the target compound is more metabolically labile than the carboxamide in the furan analog. Carboxamides, being more stable, might exhibit prolonged activity but require active transport mechanisms for cellular uptake .
Substituent Effects on Receptor Binding: In PD 81,723 (), the 3-(trifluoromethyl)phenyl group and 4,5-dimethylthiophene contribute to robust allosteric enhancement of adenosine A1 receptors. The trifluoromethyl group’s hydrophobicity and electron-withdrawing properties enhance binding through hydrophobic and dipole interactions. By contrast, the target compound’s 5-chloro substituent may prioritize steric or electronic effects over direct receptor enhancement .
Role of Methyl Substitution: The 6-methyl group on the tetrahydrothienopyridine ring in the target compound may restrict conformational flexibility, aligning with findings in that alkyl substitutions (e.g., 4-methyl in thiophene) enhance activity. This substitution could optimize interactions with hydrophobic receptor domains .
Research Findings and Data
Physicochemical Properties
- Metabolic Stability : The ester group in the target compound may lead to faster hepatic clearance than the carboxamide analog, as observed in similar ester-containing pharmaceuticals .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?
The synthesis involves multi-step reactions, starting with the formation of the tetrahydrothieno[2,3-c]pyridine core via cyclization of thiophene and pyridine precursors. Key steps include:
- Amide coupling : Introducing the 5-chlorothiophene-2-carboxamido group requires activating agents like EDC/HOBt for efficient coupling .
- Esterification : Ethyl ester formation at position 3 is achieved using ethanol under acidic conditions .
- Salt formation : Hydrochloride salt preparation involves treatment with HCl gas in anhydrous ether .
Optimization strategies : - Monitor reaction progress using TLC and HPLC to identify intermediate purity .
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
A combination of analytical techniques is essential:
- NMR spectroscopy : ¹H and ¹³C NMR verify the tetrahydrothieno-pyridine core, amide linkage, and ester group positions .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 463.0) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydro ring system .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its ionic hydrochloride form .
- Stability : Store at -20°C under desiccation to prevent hydrolysis of the ester and amide groups. Stability tests using accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in a fume hood due to potential respiratory irritation from hydrochloride vapors .
- First aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .
Q. How can initial biological activity screening be designed for this compound?
- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 µM .
- Cell-based models : Test cytotoxicity in HEK293 or HepG2 cells using MTT assays, with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to improve target affinity?
- Substituent modifications : Replace the 5-chloro group on the thiophene ring with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects .
- Core alterations : Compare activity of tetrahydrothieno-pyridine derivatives with fused thiazole or indole systems .
- Data analysis : Use molecular docking (AutoDock Vina) to predict binding modes and guide synthetic prioritization .
Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Assess bioavailability (e.g., plasma half-life in rodent models) and blood-brain barrier permeability using LC-MS/MS .
- Metabolite identification : Incubate the compound with liver microsomes to detect active/inactive metabolites .
- Dose optimization : Adjust dosing regimens based on allometric scaling from animal models to humans .
Q. How can synthetic impurities impact biological activity, and how are they characterized?
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Q. How can computational modeling predict interactions with novel therapeutic targets?
- Target selection : Prioritize targets (e.g., GPCRs or ion channels) using sequence homology with known ligands .
- MD simulations : Perform 100-ns simulations (AMBER) to assess binding stability and identify key residue interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
